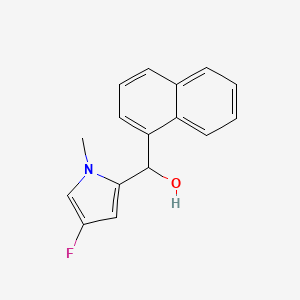
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14FNO This compound features a pyrrole ring substituted with a fluoro and methyl group, and a naphthalene moiety attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-1-methyl-1H-pyrrole with naphthalen-1-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide (NaOH) to facilitate the reaction . The reaction is usually carried out under heating for a specified duration to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol, particularly in the presence of a fluoro and naphthalene moiety.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Another compound with a similar structural framework, used in various biological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C16H14FNO |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(4-fluoro-1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-12(17)9-15(18)16(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-10,16,19H,1H3 |
Clé InChI |
JIWQLAZRGHFHSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(C2=CC=CC3=CC=CC=C32)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



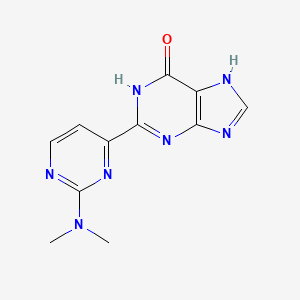

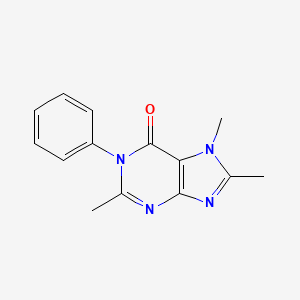

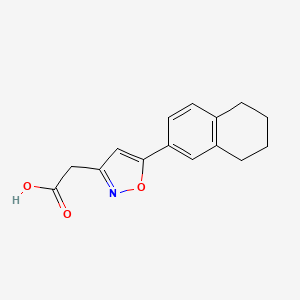
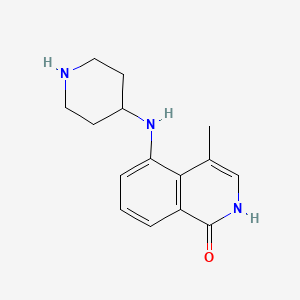
![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

